molecular formula C22H24N6O2S2 B12150467 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150467
M. Wt: 468.6 g/mol
InChI Key: GOZKDJNQBQDVAN-LGMDPLHJSA-N
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Description

“2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including imidazole, thiazolidine, and pyridopyrimidine. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyridopyrimidine core, the introduction of the imidazole group, and the construction of the thiazolidine ring. Each step would require specific reagents and conditions, such as:

    Formation of the pyridopyrimidine core: This might involve a condensation reaction between a pyridine derivative and a suitable amine.

    Introduction of the imidazole group: This could be achieved through a nucleophilic substitution reaction.

    Construction of the thiazolidine ring: This might involve a cyclization reaction using a thiourea derivative.

Industrial Production Methods

Industrial production would likely involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.

    Reduction: Reduction reactions could target the imidazole or pyridopyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which could confer a unique set of biological activities and chemical reactivity.

Properties

Molecular Formula

C22H24N6O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N6O2S2/c1-3-9-28-21(30)17(32-22(28)31)13-16-18(24-7-5-10-26-12-8-23-14-26)25-19-15(2)6-4-11-27(19)20(16)29/h4,6,8,11-14,24H,3,5,7,9-10H2,1-2H3/b17-13-

InChI Key

GOZKDJNQBQDVAN-LGMDPLHJSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S

Origin of Product

United States

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